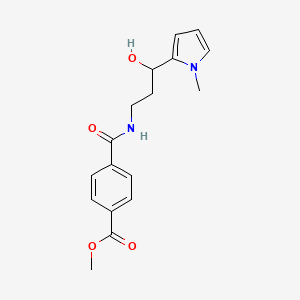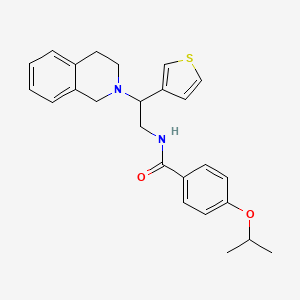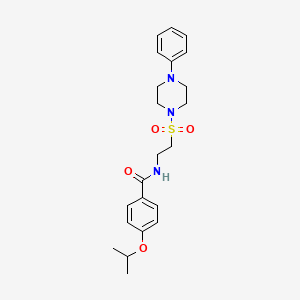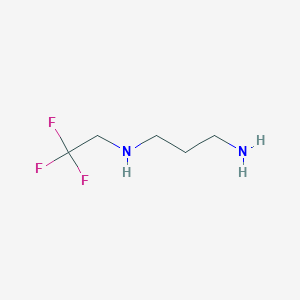
methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle consisting of four carbon atoms and a nitrogen atom . The molecule also contains a carbamoyl group (NHCOO-) and a benzoate group (C6H5COO-), both attached to the pyrrole ring.Wissenschaftliche Forschungsanwendungen
Electropolymerization and Material Science
Methyl 4-((3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)carbamoyl)benzoate and its derivatives have been explored for applications in electropolymerization and material science. Research shows that aromatic pyrrole derivatives, including those with methyl groups on the pyrrole ring, can be used to form self-assembled monolayers on gold. This process improves the properties of copolymerized poly(pyrrole) layers, which are relevant for developing advanced materials with smoother and more homogenous surface structures. These materials have enhanced electrochemical properties, including increased conductivity at the metal/polymer interface, making them suitable for various electronic and sensing applications (Schneider et al., 2017).
Spectroelectrochemical Characterization
The modification of pyrrole derivatives with specific functional groups, such as the incorporation of azo dyes like Methyl Red, results in materials with unique electrochromic properties. These properties include significant changes in color and transparency under different electrical conditions, which are valuable for the development of pH sensors and other electrochromic devices. Research in this area demonstrates the potential of these compounds in creating responsive materials that can be tailored for specific applications in sensors and displays (Almeida et al., 2017).
Crystal Engineering
In the realm of crystal engineering, this compound derivatives have been used to induce phase transitions in high-Z′ structures. For instance, methyl 2-(carbazol-9-yl)benzoate exhibits a transition from a Z′ = 8 structure to a Z′ = 2 structure under high pressure. This showcases the compound's utility in crystallography and materials science for manipulating crystal structures, which could have implications for developing new materials with tailored properties (Johnstone et al., 2010).
Supramolecular Chemistry
Research into the supramolecular interactions of this compound derivatives has led to the development of supramolecular liquid crystals. These crystals are formed through hydrogen-bonding interactions between non-mesomorphic compounds, demonstrating the compound's potential in designing new liquid crystalline materials. Such materials could have broad applications in displays, optical devices, and other technologies where the unique properties of liquid crystals are advantageous (Naoum et al., 2010).
Eigenschaften
IUPAC Name |
methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-11-3-4-14(19)15(20)9-10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h3-8,11,15,20H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPURGCHCGLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)
![N-(4-fluorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2885479.png)


![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)
![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)


![3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885495.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole](/img/structure/B2885496.png)